N~3~-(4,6-dimethylpyrimidin-2-yl)-N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-beta-alaninamide
Description
This compound is a structurally complex molecule featuring a 4,6-dimethylpyrimidin-2-yl group, a 5-(methoxymethyl)-substituted 1H-1,2,4-triazole ring, and a beta-alaninamide moiety linked via a phenyl group. The methoxymethyl substituent on the triazole may enhance solubility, while the beta-alaninamide could influence conformational stability or target binding .
Properties
Molecular Formula |
C19H23N7O2 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
3-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl]propanamide |
InChI |
InChI=1S/C19H23N7O2/c1-12-9-13(2)22-19(21-12)20-8-7-17(27)23-15-6-4-5-14(10-15)18-24-16(11-28-3)25-26-18/h4-6,9-10H,7-8,11H2,1-3H3,(H,23,27)(H,20,21,22)(H,24,25,26) |
InChI Key |
UYGNSTFVLVLOBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCC(=O)NC2=CC=CC(=C2)C3=NNC(=N3)COC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(4,6-dimethylpyrimidin-2-yl)-N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-beta-alaninamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and triazole intermediates, followed by their coupling with the alaninamide derivative. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N~3~-(4,6-dimethylpyrimidin-2-yl)-N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-beta-alaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired transformation efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
N~3~-(4,6-dimethylpyrimidin-2-yl)-N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-beta-alaninamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N3-(4,6-dimethylpyrimidin-2-yl)-N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-beta-alaninamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact molecular targets and pathways depend on the specific application being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural Features of Target Compound and Analogs
Key Comparison Points:
a. Heterocyclic Core Modifications
- The target compound’s 4,6-dimethylpyrimidin-2-yl group is shared with analogs in and , which are associated with agrochemical activity . In contrast, M.28 Ryanodine modulators () prioritize pyrazole or triazole cores with halogen substituents for insecticidal efficacy .
- The 5-(methoxymethyl) triazole substituent in the target compound differs from the thiazol-2-yl sulfamoyl group in ’s derivative, which may reduce steric hindrance and improve solubility compared to bulkier sulfamoyl groups .
b. Functional Group Impact
- This contrasts with M.28 compounds, where carboxamide or phthalamide groups are critical for Ryanodine receptor binding .
- The methoxymethyl group on the triazole may confer metabolic stability over the 2-aminophenyl substituent in ’s compound, which could undergo oxidative deamination .
Biological Activity
N~3~-(4,6-dimethylpyrimidin-2-yl)-N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-beta-alaninamide is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound contains a pyrimidine ring and a triazole moiety, which are known for their biological significance. The following table summarizes its molecular characteristics:
| Property | Description |
|---|---|
| Molecular Formula | C19H24N6O2 |
| Molecular Weight | 368.44 g/mol |
| Structure | Contains pyrimidine and triazole rings |
Antimicrobial Properties
Research indicates that compounds with triazole structures exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of 1,2,4-triazoles can effectively inhibit various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .
Minimum Inhibitory Concentration (MIC) Studies:
A comparative analysis of the MIC values for various triazole derivatives reveals their effectiveness against multiple pathogens. The following table presents MIC values for related compounds:
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| N-allyl derivative | 3.25 | Mycobacterium smegmatis |
| Ciprofloxacin | 4 | Mycobacterium tuberculosis |
| N~3~-(4,6-dimethylpyrimidin-2-yl) derivative | <1.9 | Various Gram-negative bacteria |
The mechanism by which this compound exerts its biological effects is likely linked to its ability to interact with bacterial DNA gyrase. Molecular docking studies suggest that the presence of both the triazole and amide functional groups enhances binding interactions with the enzyme's active site . This interaction can lead to inhibition of DNA replication in bacteria.
Case Studies
Several studies have evaluated the biological activity of similar compounds:
-
Triazole Derivatives Against Resistant Strains :
A study demonstrated that a series of triazole derivatives displayed potent activity against multidrug-resistant E. coli strains, with some derivatives showing MIC values significantly lower than standard antibiotics . -
Synthesis and Biological Evaluation :
Another investigation synthesized a variety of pyrimidine-triazole hybrids and assessed their antimicrobial efficacy. The results indicated that modifications at specific positions on the triazole ring could enhance antibacterial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
